molecular formula C19H20IN B14008584 3-Methyl-2-(3-phenylpropyl)isoquinolin-2-ium iodide CAS No. 6277-87-8

3-Methyl-2-(3-phenylpropyl)isoquinolin-2-ium iodide

Cat. No.: B14008584
CAS No.: 6277-87-8
M. Wt: 389.3 g/mol
InChI Key: XCLDKFJFKFCGCB-UHFFFAOYSA-M
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Description

3-methyl-2-(3-phenylpropyl)-3H-isoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines. This compound features a methyl group at the third position and a phenylpropyl group at the second position of the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(3-phenylpropyl)-3H-isoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring. The reaction conditions typically include:

    Reagents: β-phenylethylamine, aldehyde or ketone, acid catalyst (e.g., hydrochloric acid, sulfuric acid)

    Solvent: Often conducted in an organic solvent such as ethanol or methanol

    Temperature: The reaction is usually carried out at elevated temperatures (e.g., 60-80°C)

Industrial Production Methods

Industrial production of 3-methyl-2-(3-phenylpropyl)-3H-isoquinoline may involve optimized versions of the Pictet-Spengler reaction or other catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(3-phenylpropyl)-3H-isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the isoquinoline ring to a tetrahydroisoquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Tetrahydroisoquinoline derivatives

    Substitution: Halogenated isoquinoline derivatives

Scientific Research Applications

3-methyl-2-(3-phenylpropyl)-3H-isoquinoline has various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-2-(3-phenylpropyl)-3H-isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as topoisomerase II, leading to the disruption of DNA replication and cell division in cancer cells. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-phenylpropyl-isoquinoline
  • 3-methyl-2-phenylpropyl-isoquinoline
  • 3-methyl-2-(2-phenylethyl)-isoquinoline

Uniqueness

3-methyl-2-(3-phenylpropyl)-3H-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

6277-87-8

Molecular Formula

C19H20IN

Molecular Weight

389.3 g/mol

IUPAC Name

3-methyl-2-(3-phenylpropyl)isoquinolin-2-ium;iodide

InChI

InChI=1S/C19H20N.HI/c1-16-14-18-11-5-6-12-19(18)15-20(16)13-7-10-17-8-3-2-4-9-17;/h2-6,8-9,11-12,14-15H,7,10,13H2,1H3;1H/q+1;/p-1

InChI Key

XCLDKFJFKFCGCB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=CC=CC=C2C=[N+]1CCCC3=CC=CC=C3.[I-]

Origin of Product

United States

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